1-((2,5-Dimethylphenyl)sulfonyl)-5-isobutyl-2-thioxoimidazolidin-4-one
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Overview
Description
1-((2,5-Dimethylphenyl)sulfonyl)-5-isobutyl-2-thioxoimidazolidin-4-one is a complex organic compound that features a sulfonyl group, an isobutyl group, and a thioxoimidazolidinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((2,5-Dimethylphenyl)sulfonyl)-5-isobutyl-2-thioxoimidazolidin-4-one typically involves multi-step organic reactions. One common method involves the reaction of 2,5-dimethylbenzenesulfonyl chloride with an appropriate isobutyl-substituted thioxoimidazolidinone under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-((2,5-Dimethylphenyl)sulfonyl)-5-isobutyl-2-thioxoimidazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding thiols or amines.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield sulfoxides, while reduction with LiAlH4 can produce thiols.
Scientific Research Applications
1-((2,5-Dimethylphenyl)sulfonyl)-5-isobutyl-2-thioxoimidazolidin-4-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or protein binding.
Industry: It may be used in the production of specialty chemicals or materials with specific properties.
Mechanism of Action
The mechanism of action of 1-((2,5-Dimethylphenyl)sulfonyl)-5-isobutyl-2-thioxoimidazolidin-4-one involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in proteins, leading to inhibition or modulation of their activity. The thioxoimidazolidinone core can also participate in hydrogen bonding or hydrophobic interactions, further influencing the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
1-((2,5-Dimethylphenyl)sulfonyl)-2-thioxoimidazolidin-4-one: Lacks the isobutyl group, which may affect its reactivity and biological activity.
1-((2,5-Dimethylphenyl)sulfonyl)-5-methyl-2-thioxoimidazolidin-4-one: Contains a methyl group instead of an isobutyl group, leading to differences in steric and electronic properties.
Uniqueness
1-((2,5-Dimethylphenyl)sulfonyl)-5-isobutyl-2-thioxoimidazolidin-4-one is unique due to the presence of both the isobutyl group and the thioxoimidazolidinone core. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
1-(2,5-dimethylphenyl)sulfonyl-5-(2-methylpropyl)-2-sulfanylideneimidazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3S2/c1-9(2)7-12-14(18)16-15(21)17(12)22(19,20)13-8-10(3)5-6-11(13)4/h5-6,8-9,12H,7H2,1-4H3,(H,16,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWWDAQXLNOXURW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)N2C(C(=O)NC2=S)CC(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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